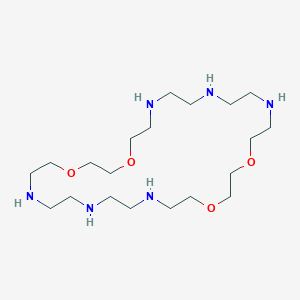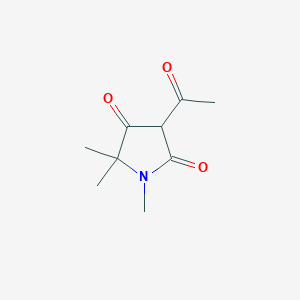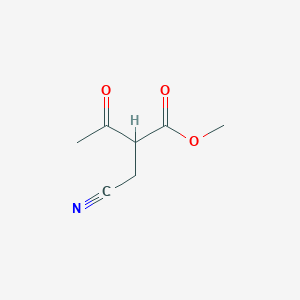
4,4'-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) is a complex organic compound characterized by its unique structure, which includes two aminobenzenecarboximidamide groups connected by an ethane-1,2-diylbis(oxy) linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) typically involves a multi-step process. One common method starts with the preparation of the intermediate 4,4’-(1,2-ethanediylbis(oxy))dibenzonitrile, which is then subjected to a series of reactions to introduce the aminobenzenecarboximidamide groups. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminobenzenecarboximidamide groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
4,4’-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4,4’-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(1,2-Ethanediylbis(oxy))bis(benzoic acid): Similar structure but with carboxylic acid groups instead of aminobenzenecarboximidamide groups.
4,4’-(1,2-Ethanediylbis(oxy))bis(1,2,5-oxadiazol-3-amine): Contains oxadiazole rings instead of aminobenzenecarboximidamide groups.
Uniqueness
4,4’-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
125880-78-6 |
|---|---|
Fórmula molecular |
C16H20N6O2 |
Peso molecular |
328.37 g/mol |
Nombre IUPAC |
3-amino-4-[2-(2-amino-4-carbamimidoylphenoxy)ethoxy]benzenecarboximidamide |
InChI |
InChI=1S/C16H20N6O2/c17-11-7-9(15(19)20)1-3-13(11)23-5-6-24-14-4-2-10(16(21)22)8-12(14)18/h1-4,7-8H,5-6,17-18H2,(H3,19,20)(H3,21,22) |
Clave InChI |
YHZGQADCZYIQNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=N)N)N)OCCOC2=C(C=C(C=C2)C(=N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)










![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)
dimethylsilane](/img/structure/B14285437.png)
![2-[(But-2-en-1-yl)oxy]aniline](/img/structure/B14285444.png)
